Superior CDK2 Docking Affinity of Z-Diastereomer Over E-Diastereomer in 3-Benzylidene Oxindole Scaffolds
In a structure-based computational study of 3-(benzylidene)indolin-2-one derivatives targeting CDK2, the Z-diastereomer consistently demonstrated superior binding scores compared to the E-diastereomer. For compound pair 5a, the Z-diastereomer achieved a docking score of −8.0125 kcal/mol, outperforming both its E-counterpart (−7.8976 kcal/mol) and the clinical reference inhibitor sunitinib (−7.8956 kcal/mol). This class-level finding is consistent with independent reports that E-diastereomers are biologically inactive against kinase targets until they undergo acid-, base-, or UV-mediated isomerization to the Z-form [1].
| Evidence Dimension | In silico CDK2 docking score (MOE 2019.01, S-score in kcal/mol) |
|---|---|
| Target Compound Data | Z-diastereomer (compound 5a-Z): −8.0125 kcal/mol (class-level data; not measured directly on CAS 22863-61-2) |
| Comparator Or Baseline | E-diastereomer (compound 5a-E): −7.8976 kcal/mol; Sunitinib (reference drug): −7.8956 kcal/mol |
| Quantified Difference | ΔS = −0.1149 kcal/mol favoring Z over E; Z-score comparable to sunitinib |
| Conditions | MOE 2019.01 software with AM1, PM3, and MNDO semi-empirical methods; CDK2 crystal structure docking |
Why This Matters
Procurement of the stereochemically pure Z-isomer is essential for kinase inhibitor screening, as the E-isomer may yield false negatives or require uncontrolled pre-activation, compromising assay reproducibility.
- [1] Mansour, A. R., et al. (2021). Inversion kinetics of some E/Z 3-(benzylidene)-2-oxo-indoline derivatives and their in silico CDK2 docking studies. RSC Advances, 11(14), 7839–7850. https://doi.org/10.1039/d0ra10672k View Source
